An In-Depth Technical Guide to 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and organic synthesis. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues and computational predictions to offer a robust profile for research and development purposes.
Molecular Identity and Physicochemical Profile
3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde is a poly-substituted aromatic compound. Its structure features a benzaldehyde core with a bromine atom, a hydroxyl group, and two methyl groups, leading to a unique electronic and steric environment that can be exploited in chemical synthesis.
Table 1: Key Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde | - |
| CAS Number | 886503-97-5 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [1] |
| Molecular Weight | 229.07 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicted |
| logP (Octanol-Water Partition Coefficient) | 2.58 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Rotatable Bonds | 1 | Predicted |
Note: Predicted values are based on computational models and should be confirmed experimentally.
The predicted logP value suggests that 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde has moderate lipophilicity, a property often sought in drug candidates for good membrane permeability. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and carbonyl oxygens) indicates its potential to participate in hydrogen bonding interactions, which are crucial for molecular recognition in biological systems.
Synthesis and Purification: A Proposed Methodology
Caption: Proposed synthetic workflow for 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde.
Experimental Protocol: A Step-by-Step Guide
Step 1: Bromination of 2,5-dimethylphenol
-
Reaction Setup: To a solution of 2,5-dimethylphenol in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product, 4-Bromo-2,5-dimethylphenol, can be purified by column chromatography on silica gel.
Step 2: Ortho-formylation of 4-Bromo-2,5-dimethylphenol
-
Reaction Setup: In a dry, inert atmosphere, a mixture of anhydrous magnesium chloride and paraformaldehyde in dry tetrahydrofuran (THF) is prepared. Triethylamine is added, followed by the dropwise addition of a solution of 4-Bromo-2,5-dimethylphenol in THF.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours.
-
Reaction Monitoring: The formation of the product can be monitored by TLC.
Step 3: Work-up and Purification
-
Quenching: After cooling to room temperature, the reaction is quenched by the addition of dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Washing and Drying: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Final Purification: The solvent is removed under reduced pressure, and the crude 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde is purified by column chromatography on silica gel to yield the final product.
Spectroscopic Characterization: An Anticipated Profile
While experimental spectra for 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde are not available, we can predict the key features based on the analysis of its functional groups and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals |
| ¹H NMR | - Aldehyde proton (CHO) singlet around 9.5-10.5 ppm.- Aromatic proton singlet.- Two methyl group (CH₃) singlets.- Phenolic proton (OH) singlet, which may be broad and its chemical shift will be concentration-dependent. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-200 ppm.- Aromatic carbons, including those attached to bromine, hydroxyl, and methyl groups, in the aromatic region (approx. 110-160 ppm).- Two methyl carbon signals. |
| IR (Infrared) Spectroscopy | - A strong carbonyl (C=O) stretching band around 1650-1700 cm⁻¹.- A broad O-H stretching band from the phenolic hydroxyl group.- C-H stretching bands from the aromatic ring and methyl groups.- C-Br stretching band in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
Potential Applications in Drug Discovery and Chemical Biology
Substituted benzaldehydes are versatile building blocks in the synthesis of a wide range of biologically active molecules and complex organic structures. The unique substitution pattern of 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde makes it a promising starting material for several applications.
Caption: Potential synthetic applications based on the functional groups of the title compound.
-
Scaffold for Novel Heterocycles: The aldehyde and hydroxyl groups can participate in condensation reactions to form various heterocyclic systems, which are prevalent in many drug classes.
-
Precursor for Cross-Coupling Reactions: The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
-
Synthesis of Schiff Bases: The aldehyde functionality can readily react with primary amines to form Schiff bases, which are important ligands in coordination chemistry and have shown a wide range of biological activities.
Handling and Storage
As with all laboratory chemicals, 3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Bromo-6-hydroxy-2,5-dimethyl-benzaldehyde represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While a comprehensive experimental dataset is yet to be published, this guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its potential as a versatile building block. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and applications of this promising compound.
References
The following is a list of resources that provide information on related compounds and general synthetic methodologies.
-
Synthesis of Functionally Substituted Benzaldehydes. CORE. [Link]
-
Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(9), 3241–3245*. [Link]
-
PubChem. 5-Bromosalicylaldehyde. [Link]
-
Chemsrc. 5-Bromosalicylaldehyde. [Link]
-
Eadara, K. C., Divvela, S. R. V. N., Sawant, S. B., Reddya, L., Padi, P. R., & Agarwal, R. (2016). Synthesis and characterization of process related impurities of an anti-convulsant drug-Lacosamide. Der Pharma Chemica, 8(16), 98-104. [Link]
-
Supporting Information - Royal Society of Chemistry. [Link]
-
ResearchGate. (PDF) 3,5-Dibromo-2-hydroxybenzaldehyde. [Link]
-
PubChem. 3-bromo-2-hydroxy-5-methylbenzaldehyde. [Link]
-
NIST. Benzaldehyde, 3-bromo-. [Link]
